molecular formula C7H18BF2NSi B14062722 N-tert-Butyl-N-(difluoroboranyl)-1,1,1-trimethylsilanamine CAS No. 100103-30-8

N-tert-Butyl-N-(difluoroboranyl)-1,1,1-trimethylsilanamine

Cat. No.: B14062722
CAS No.: 100103-30-8
M. Wt: 193.12 g/mol
InChI Key: ANUWFKNJPDQJKF-UHFFFAOYSA-N
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Description

N-tert-Butyl-N-(difluoroboranyl)-1,1,1-trimethylsilanamine is a compound that features a unique combination of tert-butyl, difluoroboranyl, and trimethylsilanamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-N-(difluoroboranyl)-1,1,1-trimethylsilanamine typically involves the reaction of tert-butylamine with difluoroborane and trimethylsilyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-N-(difluoroboranyl)-1,1,1-trimethylsilanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or silanols, while reduction may produce amines or silanes.

Scientific Research Applications

N-tert-Butyl-N-(difluoroboranyl)-1,1,1-trimethylsilanamine has several scientific research applications, including:

    Materials Science: Employed in the development of new materials with unique properties, such as enhanced stability or reactivity.

    Biology and Medicine: Investigated for potential use in drug development and as a probe for studying biological systems.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-tert-Butyl-N-(difluoroboranyl)-1,1,1-trimethylsilanamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile reagent in synthetic chemistry. The difluoroboranyl group can act as a Lewis acid, while the trimethylsilanamine group can serve as a nucleophile or electrophile, depending on the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    N-tert-Butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide: Used in nitroxide-mediated polymerization.

    N-tert-Butyl-2,2′,3,3′,4′,5,5′,6,6′-nonafluorobiphenyl-4-amine: A stable nitroxide radical with applications in materials science.

Uniqueness

N-tert-Butyl-N-(difluoroboranyl)-1,1,1-trimethylsilanamine is unique due to its combination of tert-butyl, difluoroboranyl, and trimethylsilanamine groups, which confer distinct reactivity and stability. This makes it a valuable reagent in various chemical transformations and applications.

Properties

CAS No.

100103-30-8

Molecular Formula

C7H18BF2NSi

Molecular Weight

193.12 g/mol

IUPAC Name

N-difluoroboranyl-2-methyl-N-trimethylsilylpropan-2-amine

InChI

InChI=1S/C7H18BF2NSi/c1-7(2,3)11(8(9)10)12(4,5)6/h1-6H3

InChI Key

ANUWFKNJPDQJKF-UHFFFAOYSA-N

Canonical SMILES

B(N(C(C)(C)C)[Si](C)(C)C)(F)F

Origin of Product

United States

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